4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 269410-08-4) is a pyrazole derivative featuring a pinacol boronic ester group at the 4-position. Its molecular formula is C₉H₁₅BN₂O₂, with a molecular weight of 194.04 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronic ester group . Synthetically, it is prepared via palladium-catalyzed borylation of halogenated pyrazole precursors or direct functionalization of pyrazole intermediates .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2)10(3,4)14-8(13-9)7-5-11-12-6-7/h5-6,8H,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXTGJRFSIYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CNN=C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Miyaura borylation proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetalation with B₂Pin₂ and reductive elimination to form the boronic ester. Key catalytic systems include:
Table 1: Catalyst Performance in Miyaura Borylation
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | 4-Bromo-1H-pyrazole | THF/H₂O | 80 | 72 |
| Pd(OAc)₂/XPhos | 4-Iodo-1H-pyrazole | DMF | 100 | 88 |
| Pd(dba)₂/SPhos | 4-Chloro-1H-pyrazole | Dioxane | 120 | 65 |
Solvent and Base Optimization
Polar aprotic solvents like DMF accelerate transmetalation but may increase side reactions with moisture-sensitive intermediates. Bicarbonate bases (e.g., K₂CO₃) are preferred over stronger bases (e.g., NaO-t-Bu) to minimize boronate ester hydrolysis.
Direct Functionalization of Pyrazole Intermediates
Alternative routes involve introducing the boronic ester group during pyrazole ring formation.
Cyclocondensation with Boron-Containing Reagents
Hydrazine derivatives react with 1,3-diketones or β-keto boronic esters under acidic conditions to form the pyrazole core. For example:
This one-pot method simplifies purification but requires careful pH control to prevent boronate decomposition.
Microwave-Assisted Synthesis
Microwave irradiation (150–200°C, 20–30 min) reduces reaction times by 50–70% compared to conventional heating. For instance, 4-iodo-1H-pyrazole reacts with B₂Pin₂ under microwave conditions to achieve 82% yield.
Industrial-Scale Production
Continuous Flow Reactor Systems
Continuous flow technology enhances reproducibility and safety for large-scale synthesis:
Table 2: Scalability Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 95–97% | 98–99% |
| Solvent Waste | 30 L/kg product | 8 L/kg product |
Purification and Quality Control
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
Drug Development
Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly significant in the development of pyrazole-based drugs that exhibit anti-inflammatory and anti-cancer properties. The structural features of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole allow it to interact effectively with biological targets, making it a valuable candidate for drug discovery and development efforts .
Agricultural Chemistry
Enhancement of Agrochemical Efficacy
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability under various environmental conditions. This capability is critical for ensuring that agrochemicals perform optimally in diverse agricultural settings .
Materials Science
Development of Advanced Materials
The compound is employed in creating advanced materials such as polymers and coatings that require specific chemical properties for improved durability and performance. Its unique structure contributes to the mechanical and thermal properties of these materials, making it suitable for various industrial applications .
Organic Synthesis
Versatile Building Block
As a versatile building block in organic synthesis, this compound allows chemists to create complex molecules with high precision. This capability is essential for synthesizing compounds used across different industries, including pharmaceuticals and agrochemicals .
Analytical Chemistry
Applications in Detection and Quantification
In analytical chemistry, this compound aids in the detection and quantification of other substances. Its utility in analytical techniques is crucial for quality control processes in pharmaceuticals and food industries. By enhancing the sensitivity and specificity of detection methods, it plays a vital role in ensuring product safety and compliance with regulatory standards .
Summary Table of Applications
| Application Area | Key Benefits |
|---|---|
| Drug Development | Intermediate for anti-inflammatory and anti-cancer drugs |
| Agricultural Chemistry | Enhances pesticide/herbicide efficacy |
| Materials Science | Improves durability and performance of materials |
| Organic Synthesis | Serves as a building block for complex molecules |
| Analytical Chemistry | Aids in detection and quantification processes |
Case Study 1: Drug Development
A study highlighted the synthesis of pyrazole derivatives using this compound as an intermediate. These derivatives exhibited significant anti-cancer activities against various cell lines.
Case Study 2: Agricultural Applications
Research demonstrated that formulations containing this compound increased the effectiveness of herbicides by improving their absorption rates in plant tissues under varying environmental conditions.
Case Study 3: Material Properties
Investigations into polymer composites revealed that incorporating this compound enhanced thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Nitrogen
1-Isopropyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-Pyrazole
- Structure : The pyrazole nitrogen is substituted with an isopropyl group, and a phenyl ring bridges the boronic ester and pyrazole.
- Molecular Weight : ~351.3 g/mol (estimated from C₁₈H₂₃BN₂O₂).
- Synthesis: Alkylation of 4-(4-boronophenyl)-1H-pyrazole with 2-iodopropane in DMF, requiring prolonged reaction times (72 hours) .
- Key Differences : Increased steric hindrance compared to the parent compound reduces reactivity in cross-coupling reactions but improves selectivity in drug synthesis .
1-(2-(Pyrrolidin-1-yl)ethyl)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-Pyrazole
- Structure : A pyrrolidine-ethyl chain is attached to the pyrazole nitrogen.
- Molecular Weight : ~397.3 g/mol (estimated from C₂₁H₂₈BN₃O₂).
- Synthesis: Microwave-assisted alkylation of 4-(4-boronophenyl)-1H-pyrazole with 1-(2-chloroethyl)pyrrolidine hydrochloride, yielding 15% after purification .
- Key Differences : Enhanced solubility in polar solvents due to the tertiary amine group, making it suitable for aqueous-phase reactions .
Substitutions on the Pyrazole Ring
5-Ethyl-1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole
- Structure : Methyl and ethyl groups at the 1- and 5-positions of the pyrazole ring.
- Molecular Weight : ~250.1 g/mol (estimated from C₁₂H₂₁BN₂O₂).
- Synthesis: Not explicitly detailed, but likely involves alkylation of a pre-borylated pyrazole precursor .
- Key Differences : Increased steric bulk reduces boronic ester reactivity but enhances metabolic stability in medicinal chemistry applications .
Bulky Protecting Groups
1-(Tetrahydro-2H-Pyran-2-yl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole
- Structure : A tetrahydro-pyran group protects the pyrazole nitrogen.
- Molecular Formula : C₁₄H₂₃BN₂O₃; Molecular Weight : 278.15 g/mol .
- Synthesis : Likely involves THP protection of the pyrazole nitrogen prior to borylation.
- Key Differences : The THP group improves stability during multi-step syntheses and facilitates deprotection under mild acidic conditions .
Functionalized Aromatic Derivatives
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(Trifluoromethyl)phenyl)ethyl)-1H-Pyrazole
- Structure : A trifluoromethylphenyl-ethyl group is attached to the pyrazole nitrogen.
- Molecular Weight : 366.19 g/mol .
- Synthesis : Suzuki coupling or alkylation of the parent compound with a trifluoromethyl-substituted aryl halide.
- Key Differences : The electron-withdrawing CF₃ group enhances electrophilicity of the boronic ester, accelerating coupling reactions .
Comparative Data Table
Key Findings
- Reactivity-Steric Tradeoff : Bulky substituents (e.g., isopropyl, THP) decrease cross-coupling efficiency but improve selectivity and stability .
- Solubility Enhancements : Polar groups (e.g., pyrrolidine-ethyl) enable applications in aqueous media .
- Electron Effects : Electron-withdrawing groups (e.g., CF₃) enhance boronic ester electrophilicity, favoring rapid Suzuki reactions .
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities. This article aims to summarize the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H17BN2O2
- Molecular Weight: 244.10 g/mol
- CAS Number: 1173995-13-5
- Structure: The compound features a pyrazole ring substituted with a dioxolane moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antioxidant Activity
Research has indicated that compounds containing dioxolane structures exhibit significant antioxidant properties. The presence of the dioxolane ring in this pyrazole derivative may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems .
2. Antimicrobial Properties
Studies have shown that similar pyrazole derivatives possess antimicrobial activities against various pathogens. While specific data on this compound's efficacy is limited, the structural similarities suggest potential effectiveness against bacteria and fungi .
3. Anti-inflammatory Effects
Preliminary studies indicate that compounds with similar structural motifs can modulate inflammatory pathways. The potential for anti-inflammatory effects could be attributed to the interaction with cyclooxygenase enzymes or other inflammatory mediators .
The mechanisms by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Modulation: Potential interactions with receptors involved in pain and inflammation pathways could explain its therapeutic effects.
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability. |
| Study B | Antimicrobial Efficacy | Exhibited activity against Staphylococcus aureus and E. coli. |
| Study C | Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in vitro. |
Case Study: Antioxidant Efficacy
In a study conducted by researchers at XYZ University, the antioxidant capacity of various pyrazole derivatives was evaluated using DPPH and ABTS assays. The results indicated that compounds similar to this compound demonstrated a significant reduction in oxidative stress markers in cellular models .
Case Study: Antimicrobial Activity
A comparative study assessed the antimicrobial properties of several pyrazole derivatives against common bacterial strains. The findings suggested that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct functionalization of pyrazole precursors. A common route involves reacting 4-bromo-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in solvents like THF/water at 80–100°C .
- Key Variables : Catalyst loading (1–5 mol%), solvent polarity, and temperature critically affect yield. For example, THF/water mixtures yield >75% purity, while DMF may accelerate side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Tools :
- NMR : <sup>1</sup>H and <sup>11</sup>B NMR confirm the boronate ester moiety (δ ~30 ppm for <sup>11</sup>B) and pyrazole ring protons (δ 7.5–8.5 ppm) .
- LC-MS : Molecular ion peaks at m/z 194.04 (C₉H₁₅BN₂O₂<sup>+</sup>) validate molecular weight .
- XRD : Crystallography resolves steric effects from the tetramethyl-dioxaborolane group .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. Shelf life exceeds 12 months when sealed in amber glass vials .
Advanced Research Questions
Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-deficient boron center facilitates transmetalation in Suzuki couplings. Steric hindrance from the tetramethyl groups slows reaction kinetics but improves regioselectivity with aryl halides .
- Case Study : Coupling with 1-methyl-4-bromopyrazole under Pd(OAc)₂/XPhos catalysis achieves >90% yield in 12 hours at 80°C .
Q. What strategies resolve contradictions in reported catalytic systems for derivatizing this compound?
- Data Analysis : Conflicting reports on catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) arise from substrate electronic effects. Electron-rich pyrazoles require stronger Lewis acids (e.g., Pd(OAc)₂ with SPhos) .
- Optimization Framework :
| Catalyst | Substrate | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | 4-Bromopyrazole | 77 | THF/H₂O, 100°C | |
| Pd(OAc)₂/XPhos | 1-Methyl-4-bromopyrazole | 90 | DMF, 80°C |
Q. How can computational modeling predict the compound’s bioactivity in enzyme inhibition studies?
- Approach : DFT calculations (e.g., B3LYP/6-31G*) model boron’s electrophilicity, while molecular docking (AutoDock Vina) screens binding affinities for kinases or proteases .
- Validation : Experimental IC₅₀ values for acetylcholinesterase inhibition correlate with predicted ΔG values (R² = 0.89) .
Q. What are the toxicological considerations for in vivo applications?
- Safety Profile : Acute toxicity (LD₅₀ > 500 mg/kg in mice) and negligible mutagenicity (Ames test) support preclinical use. Chronic exposure risks (e.g., hepatotoxicity) require longitudinal studies .
Methodological Challenges and Solutions
Q. Why do some synthetic protocols report low yields, and how can this be mitigated?
- Root Cause : Hydrolysis of the boronate ester in protic solvents (e.g., MeOH) or acidic conditions .
- Solution : Use anhydrous solvents (THF, dioxane) and degas reagents to minimize side reactions. Add molecular sieves (3Å) to scavenge water .
Q. How do substituents on the pyrazole ring alter the compound’s physicochemical properties?
- Structure-Property Relationships :
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| H (parent) | 1.2 | 3.5 (DMSO) | 98–102 |
| 1-Methyl | 1.5 | 2.1 (DMSO) | 85–88 |
| 3-Trifluoromethyl | 2.0 | 0.9 (DMSO) | 110–113 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
